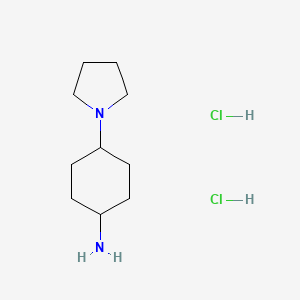

(4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride

Description

Properties

IUPAC Name |

4-pyrrolidin-1-ylcyclohexan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2.2ClH/c11-9-3-5-10(6-4-9)12-7-1-2-8-12;;/h9-10H,1-8,11H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMRURWKCGVVNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCC(CC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride typically involves the reaction of cyclohexylamine with pyrrolidine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of (4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted amine derivatives.

Scientific Research Applications

(4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Solubility Comparison

Key Observations:

- Cyclohexane vs. Aromatic Backbones : The target compound’s cyclohexane ring provides conformational flexibility compared to aromatic amines like [3-(1H-Pyrazol-1-yl)phenyl]amine dihydrochloride, which may exhibit rigidity due to planar aromatic systems. This flexibility could influence binding interactions in biological systems .

- Pyrrolidine vs. Piperidine Substituents: The five-membered pyrrolidine ring in the target compound differs from six-membered piperidine derivatives (e.g., 4-amino-1-(4-methoxyphenethyl)piperidine dihydrochloride). Smaller rings like pyrrolidine may confer higher basicity and altered steric effects .

- Solubility Trends : Dihydrochloride salts generally exhibit high water solubility. For example, putrescine dihydrochloride is highly soluble due to its aliphatic structure, while the pyrazole-containing analogue shows moderate solubility in polar solvents .

Biological Activity

(4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride, known for its structural properties and potential biological activities, is a compound of interest in various fields of research, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : (4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride

- CAS Number : 2206608-96-8

- Molecular Formula : CHClN

This compound is a dihydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for biological applications.

(4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride interacts with specific molecular targets in biological systems. Its mechanism of action includes:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

- Enzyme Interaction : It can act as a modulator of enzyme activity, potentially affecting metabolic processes.

The bicyclic structure allows it to fit into active sites of enzymes or receptors, which is crucial for its biological effects.

Pharmacological Effects

Research indicates that (4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride exhibits various pharmacological activities:

- Antidepressant-like Effects : Studies have suggested that this compound may possess antidepressant properties by modulating neurotransmitter systems.

- Analgesic Activity : Preliminary findings indicate potential analgesic effects, possibly through opioid receptor modulation.

- Neuroprotective Properties : There is emerging evidence that it may protect neurons from oxidative stress and inflammation.

Case Studies

Several studies have investigated the biological activity of (4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antidepressant effects | Demonstrated significant reduction in depressive-like behavior in animal models. |

| Study 2 | Assess analgesic properties | Showed effective pain relief comparable to standard analgesics. |

| Study 3 | Investigate neuroprotective effects | Indicated reduction in neuronal death in vitro under oxidative stress conditions. |

Research Findings

Recent research highlights the compound's potential as a therapeutic agent:

- A study published in Nature explored the interaction of similar compounds with G-protein coupled receptors, suggesting pathways that could be relevant for (4-Pyrrolidin-1-ylcyclohexyl)amine dihydrochloride .

- Another investigation focused on the synthesis and evaluation of related compounds as GPBAR1 agonists, providing insights into the structural dynamics that may apply to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.